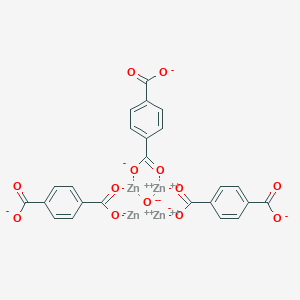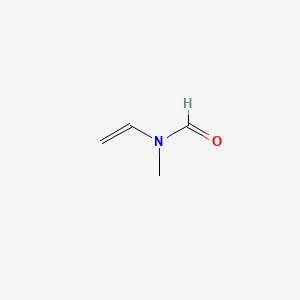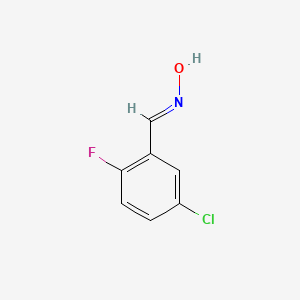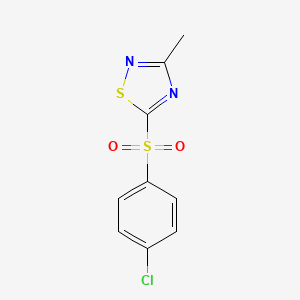
Tetrazinc;oxygen(2-);terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrazinc;oxygen(2-);terephthalate is a coordination compound that involves zinc ions coordinated with terephthalate ligands and oxygen. This compound is part of the broader family of metal-organic frameworks (MOFs), which are known for their diverse applications in various fields due to their unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
Tetrazinc;oxygen(2-);terephthalate can be synthesized through a solvothermal or hydrothermal method. The typical procedure involves dissolving zinc salts (such as zinc nitrate or zinc acetate) and terephthalic acid in a solvent like water or a mixture of water and an organic solvent. The reaction mixture is then heated in a sealed vessel at elevated temperatures (usually between 100-200°C) for several hours to days, allowing the crystals to form .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach for producing MOFs involves similar solvothermal or hydrothermal techniques. Scaling up these methods requires careful control of reaction conditions to ensure consistent quality and yield of the product.
化学反応の分析
Types of Reactions
Tetrazinc;oxygen(2-);terephthalate can undergo various chemical reactions, including:
Oxidation and Reduction: The zinc ions in the compound can participate in redox reactions, although the terephthalate ligand itself is relatively stable under oxidative conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and pressures to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new coordination compounds with different ligands, while redox reactions can alter the oxidation state of the zinc ions .
科学的研究の応用
Tetrazinc;oxygen(2-);terephthalate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other MOFs and coordination compounds.
Medicine: Investigated for use in imaging and diagnostic applications.
Industry: Utilized in gas storage, separation, and catalysis due to its high surface area and porosity.
作用機序
The mechanism by which tetrazinc;oxygen(2-);terephthalate exerts its effects is primarily through its ability to form stable coordination complexes. The zinc ions act as coordination centers, while the terephthalate ligands provide structural stability and functionality. This allows the compound to interact with various molecular targets and pathways, depending on its specific application .
類似化合物との比較
Similar Compounds
Zinc Terephthalate: A simpler coordination compound with similar structural properties.
Copper Terephthalate: Another MOF with copper ions instead of zinc, offering different redox properties.
Iron Terephthalate:
Uniqueness
Tetrazinc;oxygen(2-);terephthalate is unique due to its specific coordination environment and the presence of multiple zinc ions, which can enhance its stability and functionality in various applications. Its ability to form stable frameworks with high surface areas makes it particularly valuable in industrial and research settings .
特性
CAS番号 |
255367-66-9 |
|---|---|
分子式 |
C24H12O13Zn4 |
分子量 |
769.9 g/mol |
IUPAC名 |
tetrazinc;oxygen(2-);terephthalate |
InChI |
InChI=1S/3C8H6O4.O.4Zn/c3*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;/h3*1-4H,(H,9,10)(H,11,12);;;;;/q;;;-2;4*+2/p-6 |
InChIキー |
SCFFCUFNAPBOJV-UHFFFAOYSA-H |
正規SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)




![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)
